

flecainide renal excretion dosing modification

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Compound Focus: Flecainide

CAS No.: 54143-55-4

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Flecainide Renal Excretion & Pharmacokinetics

Flecainide is eliminated by both renal and non-renal pathways. Approximately **30-50% of an administered dose is excreted unchanged in the urine**, with a further 5-10% excreted as metabolites. The remainder is excreted in feces as unabsorbed drug or metabolites [1] [2]. The active secretion of **flecainide** in the proximal tubule contributes to its high renal clearance, which is about **1.5 to 3 times the glomerular filtration rate** [3].

The table below summarizes the impact of renal impairment on **flecainide**'s key pharmacokinetic parameters compared to normal renal function:

Pharmacokinetic Parameter	Normal Renal Function	Severe Renal Impairment (CrCl <35 mL/min)	Notes
Plasma Elimination Half-life	11 - 20 hours [4] [3]	~20 - 30 hours [4] [5] [3]	Prolongs approximately 1.5 to 2-fold; high inter-patient variability [4].
Total Body Clearance	Normal	Significantly Reduced [5]	Correlates with creatinine clearance [4] [3].
Volume of Distribution (Vd)	Unchanged	Unchanged [4] [5]	Not significantly altered by renal disease.

Pharmacokinetic Parameter	Normal Renal Function	Severe Renal Impairment (CrCl <35 mL/min)	Notes
Hemodialysis Clearance	-	Minimal (Removes <1% of dose) [4]	Not considered a significant route of elimination; supplemental dosing not required [6].

Dosing Modification Protocols for Renal Impairment

Based on the altered pharmacokinetics, the following dosing adjustments are recommended for patients with renal impairment.

Renal Function (Creatinine Clearance)	Recommended Initial Dosage Regimen	Titration Protocol & Key Monitoring
Severe Impairment (CrCl \leq 35 mL/min)	100 mg once daily or 50 mg twice daily [6] [5] [7]	Increase dosage cautiously no more than every 4 days due to prolonged time to steady state (may take >4 days). Plasma level monitoring is crucial [6] [5].
Mild to Moderate Impairment	Standard dose (e.g., 50 mg twice daily) [6]	Titrate with standard caution (increments every 4 days). Monitor ECG and clinical response.

Key Experimental Methodology & Monitoring

For researchers designing studies or interpreting data, understanding the foundational clinical protocols is essential.

Single-Dose Pharmacokinetic Study (Comparative)

This classic design characterizes the basic pharmacokinetic profile in a renal impairment population.

- **Objective:** To determine the impact of declining renal function on the absorption, distribution, and elimination of a single oral dose of **flecainide** [4].
- **Population:** Patients are stratified into groups based on measured creatinine clearance (e.g., Group 1: 4-41 mL/min/m²; Group 2: <4 mL/min/m² or anuric) and compared to healthy controls [4].
- **Protocol:**
 - Administer a single oral dose of **flecainide** acetate.
 - Collect serial blood samples over a period of several days (e.g., up to 96-120 hours) to determine plasma concentration-time profile.
 - Collect all urine output over the study period from non-anuric patients to measure renal clearance.
 - Analyze data using non-compartmental methods to calculate C_{max}, T_{max}, AUC, t_{1/2}, V_d, and CL_{total} [4] [3].

Multiple-Dose Steady-State Study

This design informs practical dosing recommendations.

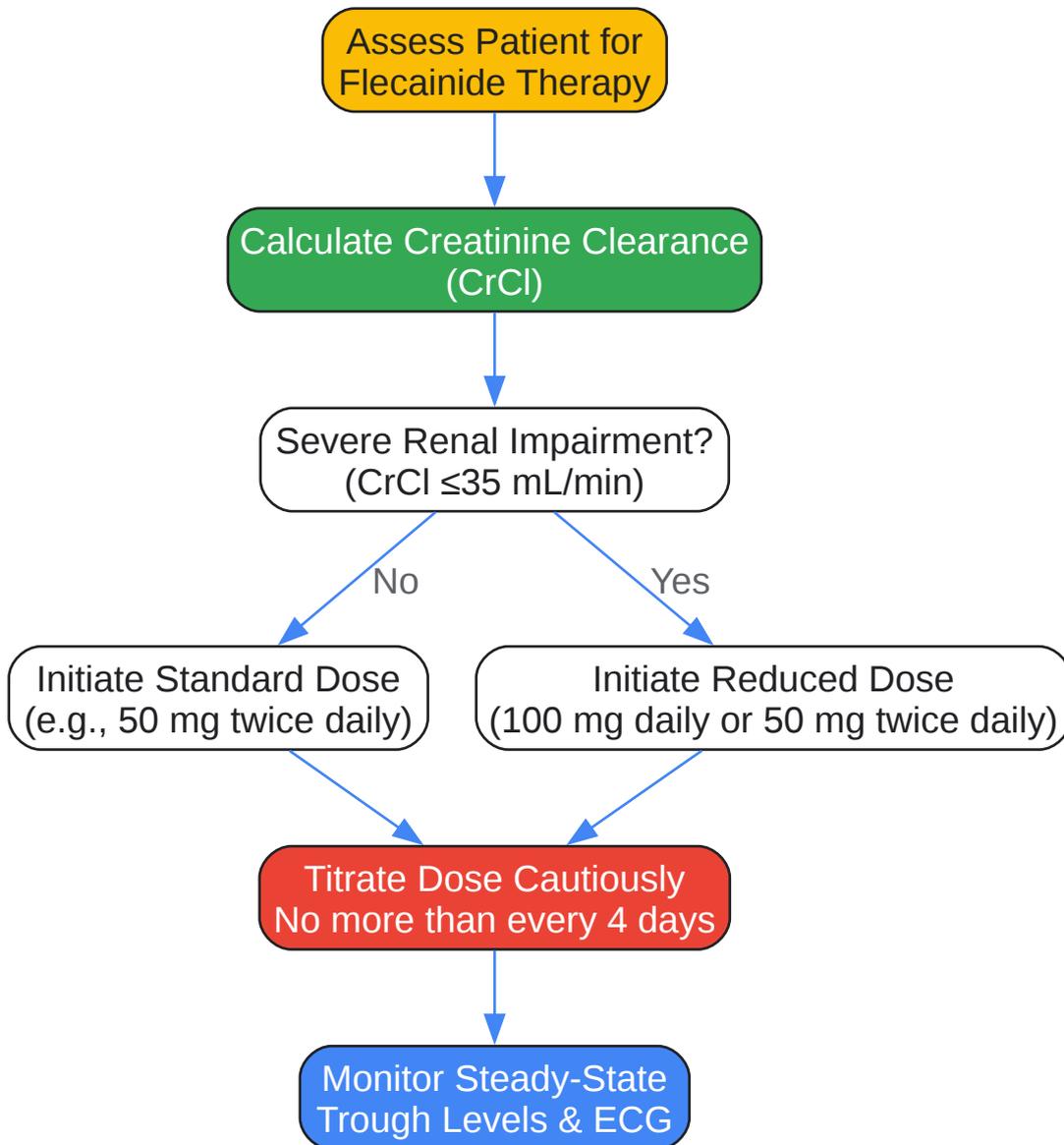
- **Objective:** To establish a safe and effective dosing regimen for patients with severe renal impairment and to confirm the time to reach steady state [5].
- **Population:** Patients with severe renal impairment (CrCl <12 mL/min) [5].
- **Protocol:**
 - Administer multiple oral doses (e.g., 50 mg twice daily or 50 mg daily) for at least 6 days.
 - Measure trough plasma **flecainide** concentrations daily to confirm the point at which steady-state levels are achieved (plateau) [5].
 - Monitor safety parameters, including ECG for PR, QRS, and QT interval changes.

Critical Monitoring Parameters in Renal Impairment

- **Plasma Drug Monitoring:** Therapeutic trough concentration is **0.2 - 1.0 mcg/mL**. Monitoring is essential in severe renal impairment to guide safe dose titration [1] [6].
- **Electrocardiogram (ECG):** Monitor for dose-related prolongation of the **PR interval and QRS complex**. A QRS widening of >25% may suggest toxicity [1] [8].
- **Renal Function:** Dosing should be based on actual **creatinine clearance**, not serum creatinine alone [4].

Flecainide Dosing Decision Pathway in Renal Impairment

The following workflow outlines the key clinical and pharmacokinetic considerations for dosing in renal impairment:



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Key Takeaways

- **Dosing Adjustment is Mandatory:** For patients with severe renal impairment ($\text{CrCl} \leq 35 \text{ mL/min}$), the initial **flecainide** dose should be reduced by approximately **50%** compared to the standard dose.
- **Titrate Slowly:** The prolonged half-life means it takes longer to reach a new steady state. Dosage increases should not be made more frequently than every **4 days**.
- **Monitor Systematically:** Reliance on **therapeutic drug monitoring (Trough: 0.2-1.0 mcg/mL)** and **frequent ECG assessment** is paramount for safe use in this population.

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To cite this document: Smolecule. [flecainide renal excretion dosing modification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528058#flecainide-renal-excretion-dosing-modification>]

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